rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[321]octane is a bicyclic organic compound that features a bromomethyl group and an oxabicyclo structure
Vorbereitungsmethoden
The synthesis of rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane typically involves the reaction of a suitable bicyclic precursor with a brominating agent. Common synthetic routes include:
Bromination of bicyclic alcohols: This method involves the conversion of a bicyclic alcohol to the corresponding bromomethyl derivative using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Industrial production: Industrial methods may involve continuous flow processes to ensure efficient and scalable production. These methods often utilize microreactor systems to enhance reaction efficiency and control.
Analyse Chemischer Reaktionen
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Substitution reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways or chemical reactions. The oxabicyclo structure provides rigidity and specificity to its interactions.
Vergleich Mit ähnlichen Verbindungen
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
rac-(1R,2S,5S)-2-(chloromethyl)-3-oxabicyclo[3.2.1]octane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
rac-(1R,2S,5S)-2-(hydroxymethyl)-3-oxabicyclo[3.2.1]octane: Features a hydroxymethyl group, leading to different reactivity and applications.
rac-(1R,2S,5S)-2-(methoxymethyl)-3-oxabicyclo[3.2.1]octane:
The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and interaction capabilities compared to its analogs.
Eigenschaften
Molekularformel |
C8H13BrO |
---|---|
Molekulargewicht |
205.09 g/mol |
IUPAC-Name |
(1S,2R,5R)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13BrO/c9-4-8-7-2-1-6(3-7)5-10-8/h6-8H,1-5H2/t6-,7+,8+/m1/s1 |
InChI-Schlüssel |
SFZJDGUXOPWOMO-CSMHCCOUSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1CO[C@H]2CBr |
Kanonische SMILES |
C1CC2CC1COC2CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.